2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl-
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Overview
Description
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- is a heterocyclic organic compound with significant importance in medicinal chemistry and organic synthesis. This compound is known for its unique structural features and diverse biological activities, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of appropriate aniline derivatives with diketones under acidic conditions to form the quinoline core.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Transition metal catalysts, such as palladium or copper, are used to facilitate the cyclization and functionalization steps. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of study for drug development.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anti-inflammatory and antiviral agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.
1,2,3,4-Tetrahydroisoquinoline: This compound has a similar tetrahydroquinoline structure but lacks the methoxy and trimethyl groups.
Uniqueness
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and trimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
53207-47-9 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
7-methoxy-1,3,3-trimethylquinoline-2,4-dione |
InChI |
InChI=1S/C13H15NO3/c1-13(2)11(15)9-6-5-8(17-4)7-10(9)14(3)12(13)16/h5-7H,1-4H3 |
InChI Key |
JMHAWUPHWVZORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C(C=C(C=C2)OC)N(C1=O)C)C |
Origin of Product |
United States |
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